4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 1158735-42-2
VCID: VC2979065
InChI: InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2
SMILES: C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl
Molecular Formula: C10H6Br2ClNO
Molecular Weight: 351.42 g/mol

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole

CAS No.: 1158735-42-2

Cat. No.: VC2979065

Molecular Formula: C10H6Br2ClNO

Molecular Weight: 351.42 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole - 1158735-42-2

Specification

CAS No. 1158735-42-2
Molecular Formula C10H6Br2ClNO
Molecular Weight 351.42 g/mol
IUPAC Name 4-bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole
Standard InChI InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2
Standard InChI Key SMYKYXKCBSIFCV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl

Introduction

Structural Characteristics and Chemical Properties

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole belongs to the family of 1,2-oxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The compound features several key structural components that define its chemical behavior: a bromine atom at position 4, a bromomethyl group at position 5, and a 4-chlorophenyl substituent at position 3 . This combination of halogen-containing functional groups contributes to its distinctive reactivity profile and potential applications.

Based on comparative analysis with structurally similar compounds, the following properties can be inferred:

PropertyValueBasis of Determination
Molecular FormulaC₁₀H₆Br₂ClNOBased on structural composition
Molecular WeightApproximately 349.42 g/molCalculated from atomic weights
Physical StateSolid at room temperatureTypical for similar oxazole derivatives
SolubilityLimited solubility in water; soluble in organic solventsCharacteristic of halogenated heterocycles
LogPEstimated 4.3-4.8Extrapolated from similar compounds

The compound's structure combines the aromatic characteristics of the oxazole ring with the electronic properties introduced by its halogen substituents. The presence of two bromine atoms (one directly on the ring and one in the methyl group) along with the chlorine on the phenyl ring creates a molecule with interesting electron distribution and reactivity .

Spectroscopic Characteristics

The spectroscopic profile of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole would be expected to show distinctive patterns reflecting its structural features:

  • ¹H NMR: Would display signals for the bromomethyl group (typically around 4.5-5.0 ppm) and the aromatic protons of the 4-chlorophenyl group (approximately 7.0-8.0 ppm)

  • ¹³C NMR: Would show characteristic peaks for the oxazole carbon atoms, bromomethyl carbon, and the carbons of the 4-chlorophenyl ring

  • Mass Spectrometry: Would exhibit a distinctive isotope pattern due to the presence of both bromine atoms and chlorine, creating a characteristic molecular ion cluster

Synthesis Pathways and Methods

The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole likely follows routes similar to those used for related halogenated oxazoles. Based on synthetic approaches for similar compounds, several potential pathways can be proposed:

Multi-step Synthesis from Precursor Oxazoles

The bromomethyl group, in particular, serves as a potential reactive center for covalent modification of biological targets, which could be exploited in the design of enzyme inhibitors or chemical probes .

Synthetic Chemistry Applications

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole holds significant value as a synthetic intermediate due to its multiple reactive sites:

  • The bromomethyl group can participate in nucleophilic substitution reactions

  • The bromine at position 4 allows for various metal-catalyzed coupling reactions

  • The oxazole ring itself can undergo numerous transformations

These features make the compound a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical and materials research .

Comparative Analysis with Related Compounds

Understanding 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole in the context of similar compounds provides valuable insights into its likely chemical behavior and properties.

Comparison with Other Halogenated Oxazoles

CompoundStructural DifferencesDistinctive PropertiesReference
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazoleContains methoxy group instead of 4-chlorophenyl; chloromethyl instead of bromomethylLower molecular weight; different electronic distribution
5-(Bromomethyl)-3-(4-chlorophenyl)-1,2-oxazoleLacks bromine at position 4Reduced steric hindrance; different reactivity pattern
5-(Bromomethyl)-3-chloro-4-methyl-1,2-oxazoleContains methyl at position 4 instead of bromine; chloro at position 3 instead of 4-chlorophenylDifferent electronic properties; smaller molecular size
4-Bromo-5-(4-chlorophenyl)isoxazolePhenyl group at position 5 instead of bromomethylDifferent geometry and reactivity profile

This comparison highlights how subtle structural variations can significantly impact chemical properties, reactivity patterns, and potential applications of oxazole derivatives .

Structure-Activity Relationships

The literature on related compounds suggests several structure-activity relationships that may apply to 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole:

  • The halogen substituents enhance lipophilicity, potentially improving membrane permeability in biological systems

  • The bromomethyl group provides a reactive site for covalent interactions with nucleophilic centers in biological targets

  • The 4-chlorophenyl group contributes to binding interactions through π-stacking and hydrophobic effects

  • The oxazole core provides a rigid scaffold that positions the functional groups in a specific three-dimensional arrangement

Physical and Spectral Data

Key Physical Properties

Based on the properties of structurally similar compounds, the following physical characteristics can be anticipated for 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole:

PropertyExpected ValueBasis for Estimation
AppearanceCrystalline solidTypical for similar heterocyclic compounds
Melting Point130-160°CExtrapolated from similar halogenated oxazoles
Density1.7-1.9 g/cm³Based on molecular weight and halogen content
UV AbsorptionMaximum around 260-280 nmCharacteristic of substituted oxazoles
IR AbsorptionC=N stretch ~1650-1600 cm⁻¹Characteristic of oxazole ring

Chemical Reactivity Profile

The reactivity of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is governed by its multiple reactive centers:

  • The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols)

  • The bromine at position 4 can participate in metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.)

  • The oxazole ring itself may undergo electrophilic or nucleophilic attack depending on conditions

  • The 4-chlorophenyl group provides additional possibilities for functionalization through aromatic substitution reactions

Current Research Trends and Future Directions

Emerging Applications

Recent research on related oxazole derivatives suggests several promising directions for compounds like 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole:

  • Development of covalent enzyme inhibitors targeting specific disease pathways

  • Creation of fluorescent probes for biological imaging when coupled with appropriate fluorophores

  • Utilization as building blocks in supramolecular chemistry and materials science

  • Application in asymmetric synthesis as chiral auxiliaries or ligands for metal catalysts

Synthetic Challenges and Opportunities

The synthesis and functionalization of complex halogenated oxazoles present both challenges and opportunities for chemical research:

  • Development of more selective methods for regiospecific halogenation of oxazole rings

  • Optimization of conditions for cross-coupling reactions involving multiple halogen substituents

  • Exploration of stereoselective transformations involving the bromomethyl group

  • Investigation of sustainable synthetic approaches with reduced environmental impact

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